

Solabegron: A Technical Guide to its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron, also known by its code name GW-427,353, is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of **Solabegron**. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Molecular Structure and Chemical Properties

Solabegron is a biaryl phenethanolamine compound.[1] Its chemical structure is characterized by a biphenyl carboxylic acid moiety linked to a phenethanolamine group through an ethylamino chain.



Property	Value	Reference
IUPAC Name	3'-[(2-{[(2R)-2-(3- Chlorophenyl)-2- hydroxyethyl]amino}ethyl)amin o]-3-biphenylcarboxylic acid	[1]
CAS Number	252920-94-8	[1]
Molecular Formula	C23H23CIN2O3	[1]
Molar Mass	410.90 g⋅mol−1	
Synonyms	GW-427,353, 3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid	_
HCI Salt CAS Number	451470-34-1	-

Mechanism of Action and Signaling Pathway

Solabegron is a selective agonist for the β 3-adrenergic receptor. Its mechanism of action involves the stimulation of these receptors, which are found in various tissues, including the smooth muscle of the bladder and on adipocytes.

In Overactive Bladder (OAB):

Activation of β3-adrenoceptors in the bladder's detrusor muscle leads to smooth muscle relaxation. This relaxation increases bladder capacity and reduces the symptoms of OAB, such as urinary urgency and frequency.

In Irritable Bowel Syndrome (IBS):

Solabegron has been shown to produce visceral analgesia by stimulating the release of somatostatin from adipocytes. Somatostatin then acts on enteric neurons to reduce hyperexcitability, which is thought to contribute to the pain associated with IBS.

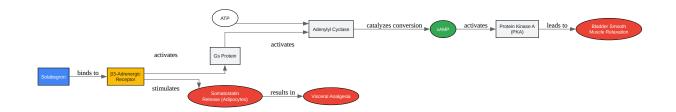


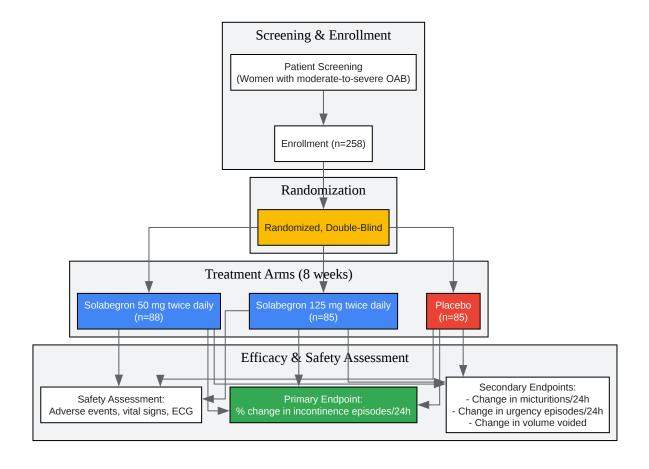




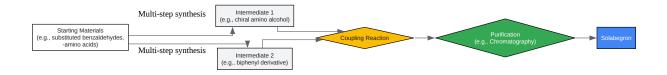
The signaling pathway initiated by **Solabegron** binding to the β 3-adrenergic receptor primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).











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References

- 1. Solabegron Wikipedia [en.wikipedia.org]
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